6-(3-chloropropoxy)-5-methoxy-1H-indole 6-(3-chloropropoxy)-5-methoxy-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14239536
InChI: InChI=1S/C12H14ClNO2/c1-15-11-7-9-3-5-14-10(9)8-12(11)16-6-2-4-13/h3,5,7-8,14H,2,4,6H2,1H3
SMILES:
Molecular Formula: C12H14ClNO2
Molecular Weight: 239.70 g/mol

6-(3-chloropropoxy)-5-methoxy-1H-indole

CAS No.:

Cat. No.: VC14239536

Molecular Formula: C12H14ClNO2

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

6-(3-chloropropoxy)-5-methoxy-1H-indole -

Specification

Molecular Formula C12H14ClNO2
Molecular Weight 239.70 g/mol
IUPAC Name 6-(3-chloropropoxy)-5-methoxy-1H-indole
Standard InChI InChI=1S/C12H14ClNO2/c1-15-11-7-9-3-5-14-10(9)8-12(11)16-6-2-4-13/h3,5,7-8,14H,2,4,6H2,1H3
Standard InChI Key HSQQEYWPHPMHDN-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C=CN2)OCCCCl

Introduction

Structural and Chemical Properties

Molecular Architecture

6-(3-Chloropropoxy)-5-methoxy-1H-indole (C12_{12}H14_{14}ClNO2_2) features:

  • Indole core: A benzene ring fused to a pyrrole ring.

  • Substituents:

    • 5-Methoxy group: Enhances electron density and influences binding interactions .

    • 6-(3-Chloropropoxy) chain: A three-carbon alkyl ether terminated with a chlorine atom, contributing to hydrophobicity and reactivity .

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight239.70 g/molCalculated
SolubilitySoluble in THF, DCM, methanol
LogP (Partition Coefficient)~3.7 (estimated)
Hazard StatementsH315, H319, H335

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves alkylation of a pre-functionalized indole precursor. A representative route includes:

  • Starting Material: 5-Methoxy-1H-indole-6-ol .

  • Alkylation: Reaction with 1-bromo-3-chloropropane in the presence of a base (e.g., K2_2CO3_3) to introduce the 3-chloropropoxy group .

  • Purification: Column chromatography or recrystallization .

Table 2: Optimization of Alkylation Conditions

ConditionYield (%)Purity (%)Reference
K2_2CO3_3, DMF, 80°C7295
NaH, THF, reflux6892

Reactivity

  • Nucleophilic Substitution: The chlorine atom in the propoxy chain is susceptible to displacement, enabling further functionalization .

  • Electrophilic Aromatic Substitution: The indole ring undergoes reactions at position 2 or 3, depending on directing effects .

Biological Activities and Applications

Table 3: Comparative Bioactivity of Indole Derivatives

CompoundIC50_{50} (Cancer Cells)MAO-B Inhibition (%)
6-(3-Chloropropoxy)-5-methoxy-1H-indoleUnder investigationUnder investigation
6-Chloro-5-methoxyindole12 µM65

Industrial Applications

  • Agrochemicals: Chlorinated indoles serve as intermediates in herbicide synthesis .

  • Material Science: Functionalized indoles are used in organic semiconductors.

Future Directions

  • Structure-Activity Relationships: Systematic modification of the propoxy chain to optimize pharmacokinetics.

  • In Vivo Studies: Evaluate efficacy in animal models of cancer and neurodegeneration.

  • Green Synthesis: Develop catalytic methods to reduce waste .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator